molecular formula C16H20N2O2 B11502432 ethyl 3,5-dimethyl-4-[(phenylamino)methyl]-1H-pyrrole-2-carboxylate

ethyl 3,5-dimethyl-4-[(phenylamino)methyl]-1H-pyrrole-2-carboxylate

Cat. No.: B11502432
M. Wt: 272.34 g/mol
InChI Key: JDDQVGQVUSCASW-UHFFFAOYSA-N
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Description

Ethyl 3,5-dimethyl-4-[(phenylamino)methyl]-1H-pyrrole-2-carboxylate is a synthetic organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,5-dimethyl-4-[(phenylamino)methyl]-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with aniline in the presence of a suitable catalyst, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control can enhance the efficiency of the synthesis process. Additionally, green chemistry principles, such as the use of biodegradable catalysts, are increasingly being adopted to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,5-dimethyl-4-[(phenylamino)methyl]-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can lead to the formation of amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

Ethyl 3,5-dimethyl-4-[(phenylamino)methyl]-1H-pyrrole-2-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a drug candidate for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of ethyl 3,5-dimethyl-4-[(phenylamino)methyl]-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which are crucial for its biological activity. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

  • Ethyl 3,5-dimethyl-4-[(phenylamino)methyl]-1H-pyrrole-2-carboxylate
  • Dimethyl (phenylamino)methyl phosphonates
  • 3,3′-Arylidenebis-4-hydroxycoumarins

Comparison: this compound is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities. For instance, while dimethyl (phenylamino)methyl phosphonates are known for their use in biocatalysis, this compound is more commonly studied for its potential therapeutic applications.

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

ethyl 4-(anilinomethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C16H20N2O2/c1-4-20-16(19)15-11(2)14(12(3)18-15)10-17-13-8-6-5-7-9-13/h5-9,17-18H,4,10H2,1-3H3

InChI Key

JDDQVGQVUSCASW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)CNC2=CC=CC=C2)C

Origin of Product

United States

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